- Synthesis and SAR development of novel P2X7 receptor antagonists for the treatment of pain: Part 1, Bioorganic & Medicinal Chemistry Letters, 2011, 21(12), 3805-3808

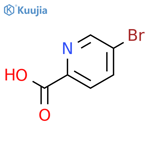

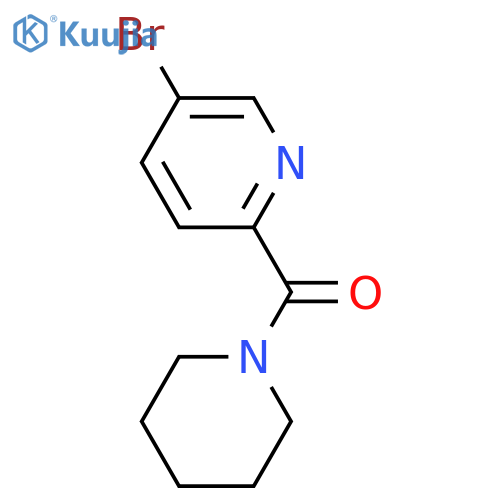

Cas no 934000-33-6 ((5-Bromopicolinoyl)piperidine)

(5-Bromopicolinoyl)piperidine structure

Nombre del producto:(5-Bromopicolinoyl)piperidine

(5-Bromopicolinoyl)piperidine Propiedades químicas y físicas

Nombre e identificación

-

- (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

- (5-Bromopicolinoyl)piperidine

- (5-bromopyridin-2-yl)-piperidin-1-ylmethanone

- 5-BROMO-2-(PIPERIDIN-1-YLCARBONYL)PYRIDINE

- (5-Bromo-2-pyridinyl)-1-piperidinylmethanone (ACI)

- 5-Bromo-2-[(piperidin-1-yl)carbonyl]pyridine

- 5-bromo-2-(piperidine-1-carbonyl)pyridine

- LXRFKLKDVHGHIC-UHFFFAOYSA-N

- 5-bromo-2-(1-piperidinylcarbonyl)pyridine

- SCHEMBL1872354

- SB43261

- CS-0195791

- (5-Bromopicolinoyl)piperidine, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone

- 934000-33-6

- AKOS012252865

- E78114

- PS-11224

- DTXSID50650074

- MFCD08458472

- DB-362200

-

- MDL: MFCD08458472

- Renchi: 1S/C11H13BrN2O/c12-9-4-5-10(13-8-9)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2

- Clave inchi: LXRFKLKDVHGHIC-UHFFFAOYSA-N

- Sonrisas: O=C(N1CCCCC1)C1C=CC(Br)=CN=1

Atributos calculados

- Calidad precisa: 268.02100

- Masa isotópica única: 268.02113g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 15

- Cuenta de enlace giratorio: 2

- Complejidad: 229

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 2.2

- Superficie del Polo topológico: 33.2Ų

Propiedades experimentales

- PSA: 33.20000

- Logp: 2.40810

(5-Bromopicolinoyl)piperidine Información de Seguridad

(5-Bromopicolinoyl)piperidine Datos Aduaneros

- Código HS:2933990090

- Datos Aduaneros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(5-Bromopicolinoyl)piperidine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM172398-1g |

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone |

934000-33-6 | 95% | 1g |

$139 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1257768-5g |

(5-Bromopicolinoyl)piperidine, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone |

934000-33-6 | 98% | 5g |

$180 | 2024-06-07 | |

| TRC | B686688-100mg |

(5-Bromopicolinoyl)piperidine |

934000-33-6 | 100mg |

$ 69.00 | 2023-04-18 | ||

| Chemenu | CM172398-5g |

(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone |

934000-33-6 | 95% | 5g |

$327 | 2021-08-05 | |

| Apollo Scientific | OR11922-5g |

5-Bromo-2-(piperidin-1-ylcarbonyl)pyridine |

934000-33-6 | 98% | 5g |

£453.00 | 2023-06-14 | |

| TRC | B686688-500mg |

(5-Bromopicolinoyl)piperidine |

934000-33-6 | 500mg |

$ 184.00 | 2023-04-18 | ||

| A2B Chem LLC | AB55241-100mg |

(5-Bromopicolinoyl)piperidine |

934000-33-6 | 98% | 100mg |

$9.00 | 2024-07-18 | |

| A2B Chem LLC | AB55241-1g |

(5-Bromopicolinoyl)piperidine |

934000-33-6 | 98% | 1g |

$37.00 | 2024-07-18 | |

| Aaron | AR003CMT-1g |

(5-Bromopicolinoyl)piperidine, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone |

934000-33-6 | 98% | 1g |

$33.00 | 2025-01-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266461-1g |

5-Bromo-2-(piperidin-1-ylcarbonyl)pyridine |

934000-33-6 | 98% | 1g |

¥258.00 | 2024-04-24 |

(5-Bromopicolinoyl)piperidine Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Oxalyl chloride Solvents: Dichloromethane ; rt

1.2 Solvents: Dichloromethane ; 0 °C

1.2 Solvents: Dichloromethane ; 0 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Triethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ; 30 min, rt

1.2 overnight, rt

1.2 overnight, rt

Referencia

- Preparation of aminoindane-, aminotetrahydronaphthalene- and aminobenzocyclobutane-derived PRMT5 inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 18 h, rt

Referencia

- Tetrahydroquinoline derivatives as bromodomain inhibitors and their preparation and use in the treatment of cancer, chronic autoimmune and inflammatory diseases, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Potassium carbonate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , stereoisomer of Bis[2-[[bis[2,4-bis(1,1-dimethylethyl)phenoxy]phosphino-κP]oxy]-… Solvents: 1,4-Dioxane ; 14 h, 9 bar, 70 °C

Referencia

- Alkoxy- and amidocarbonylation of functionalized aryl and heteroaryl halides catalyzed by a Bedford palladacycle and dppf: a comparison with the primary Pd(II) precursors (PhCN)2PdCl2 and Pd(OAc)2, Dalton Transactions, 2007, (8), 859-865

(5-Bromopicolinoyl)piperidine Raw materials

(5-Bromopicolinoyl)piperidine Preparation Products

(5-Bromopicolinoyl)piperidine Literatura relevante

-

Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

Related Articles

-

Análisis de Propiedades Químicas del p-Dithiane-2,5-diol en la Síntesis de Compuestos FarmacológicosDesarrollo de Inhibidores de Tirosina Quinasa para el Tratamiento del Cáncer La biomedicina química ……Jun 19, 2025

-

Desarrollo de Inhibidores de la Tirosina Quinasa para el Tratamiento del Cáncer: Avances y Perspecti……Jun 24, 2025

-

Introducción La química médica explora continuamente estructuras heterocíclicas innovadoras para el ……Jun 24, 2025

-

Terpenos y sus Derivados en el Desarrollo de Fármacos Antitumorales: Mecanismos y Perspectivas Los t……Jun 17, 2025

-

Introducción: La Innovación en Compuestos Heterocíclicos para la Biomedicina La búsqueda de compuest……Jun 19, 2025

934000-33-6 ((5-Bromopicolinoyl)piperidine) Productos relacionados

- 877649-99-5(N-(3,5-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxamide)

- 2097914-94-6(3-{1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one)

- 2137743-07-6(Cyclohexanesulfonamide, 3-(dimethylamino)-N-methyl-)

- 19241-39-5(2-Bromo-4-methylphenyl Isothiocyanate)

- 51937-00-9((9E,12Z)-9,12-Tetradecadienol)

- 2172180-77-5(4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}pentanoic acid)

- 2764017-40-3(Tert-butyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate)

- 953736-14-6(1-(3-fluoro-4-methylphenyl)urea)

- 1805629-73-5(3-Cyano-5-difluoromethoxy-4-ethylphenylacetic acid)

- 1805944-22-2(4-(Difluoromethyl)-3-(trifluoromethyl)pyridine-5-methanol)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:934000-33-6)(5-Bromopicolinoyl)piperidine

Pureza:99%

Cantidad:5g

Precio ($):158.0